molecular formula C11H11N5 B194974 N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine CAS No. 91147-43-2

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine

Cat. No.: B194974
CAS No.: 91147-43-2
M. Wt: 213.24 g/mol
InChI Key: PVKUNRLEOHFACD-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine is a chemical compound with the molecular formula C11H11N5. It is an analogue of Brimonidine, a known α2-Adrenoceptor agonist and antiglaucoma agent

Mechanism of Action

Target of Action

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine is an analogue of Brimonidine , a well-known α2-Adrenoceptor agonist . The α2-Adrenoceptor is a type of adrenergic receptor, which is a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce imidazoline derivatives .

Scientific Research Applications

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine is unique due to its specific structure, which allows it to interact with α2-Adrenoceptors effectively. This makes it a valuable compound for research in neuropharmacology and potential therapeutic applications .

Biological Activity

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine is a compound that has garnered attention due to its structural similarity to known pharmacological agents, particularly its analogue, Brimonidine, which is utilized as an antiglaucoma medication. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11H11N5
  • Molecular Weight : 213.24 g/mol
  • IUPAC Name : this compound

This compound primarily acts as an α2-Adrenoceptor agonist , similar to Brimonidine. This interaction is significant in the modulation of neurotransmitter release and has implications for various therapeutic applications, particularly in ophthalmology for the treatment of glaucoma .

Anticancer Activity

Recent studies have indicated that quinoxaline derivatives, including this compound, exhibit notable anticancer properties. A comprehensive evaluation of quinoxaline derivatives revealed:

CompoundCell Line TestedIC50 (μM)Activity Description
This compoundMALME-M (melanoma)55.75% growth inhibitionModerate inhibition observed
Other quinoxaline derivativesMCF-7 (breast cancer)IC50 = 22.11 ± 13.3High activity compared to controls
Quinoxaline analogsHCT116 (colon carcinoma)IC50 = 4.4Significant cytotoxicity

These results suggest that structural modifications in quinoxaline derivatives can enhance their biological activity against various cancer cell lines .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. Research indicates that compounds targeting α2-Adrenoceptors may help in reducing neuronal damage in conditions such as Alzheimer’s disease by modulating neurotransmitter systems .

Case Studies and Research Findings

Several studies have documented the biological activities associated with quinoxaline derivatives:

  • Antitumor Activity : In a study evaluating various quinoxaline analogs, one compound demonstrated an IC50 value of 2.5 μM against specific tumor cell lines. This highlights the potential of these compounds in developing effective cancer therapies .
  • Mechanistic Insights : Research has shown that the presence of certain functional groups on the quinoxaline ring can significantly influence the biological activity. For instance, electron-withdrawing groups have been linked to increased potency against cancer cells .
  • Pharmacological Applications : The structural similarities with Brimonidine suggest potential applications in treating conditions beyond glaucoma, including anxiety and depression through adrenergic modulation .

Properties

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-2-9-10(13-4-3-12-9)7-8(1)16-11-14-5-6-15-11/h1-4,7H,5-6H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKUNRLEOHFACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436663
Record name N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91147-43-2
Record name N-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091147432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-6-QUINOXALINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K3E87REH7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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